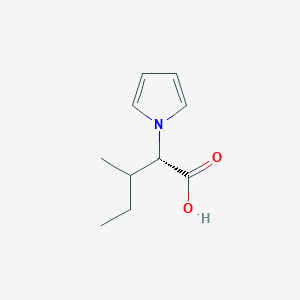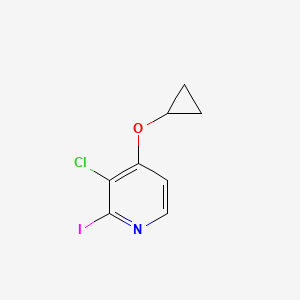![molecular formula C29H21N3O2 B14808782 N-(4-{[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B14808782.png)
N-(4-{[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]carbonyl}phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[2-(9-anthrylmethylene)hydrazino]carbonyl}phenyl)benzamide is a complex organic compound with a molecular formula of C29H21N3O2. This compound is known for its unique structure, which includes an anthrylmethylene group, a hydrazino group, and a benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(9-anthrylmethylene)hydrazino]carbonyl}phenyl)benzamide typically involves the reaction of 9-anthraldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 4-aminobenzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(9-anthrylmethylene)hydrazino]carbonyl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-(4-{[2-(9-anthrylmethylene)hydrazino]carbonyl}phenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the anthrylmethylene group.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of N-(4-{[2-(9-anthrylmethylene)hydrazino]carbonyl}phenyl)benzamide involves its interaction with specific molecular targets. The anthrylmethylene group can intercalate with DNA, disrupting its function and leading to cell death. The hydrazino group can form covalent bonds with proteins, inhibiting their activity. These interactions can trigger various cellular pathways, ultimately leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-{[2-(9-anthrylmethylene)hydrazino]carbonyl}phenyl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of a benzamide group.
N-(4-{[2-(9-anthrylmethylene)hydrazino]carbonyl}phenyl)-4-chlorobenzenesulfonamide: Similar structure but with a chlorobenzenesulfonamide group.
Uniqueness
N-(4-{[2-(9-anthrylmethylene)hydrazino]carbonyl}phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the anthrylmethylene group provides fluorescence, while the hydrazino and benzamide groups offer versatility in chemical reactions and biological interactions.
Properties
Molecular Formula |
C29H21N3O2 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]-4-benzamidobenzamide |
InChI |
InChI=1S/C29H21N3O2/c33-28(20-8-2-1-3-9-20)31-24-16-14-21(15-17-24)29(34)32-30-19-27-25-12-6-4-10-22(25)18-23-11-5-7-13-26(23)27/h1-19H,(H,31,33)(H,32,34)/b30-19+ |
InChI Key |
GLJWLOKDFGQJHY-NDZAJKAJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N/N=C/C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NN=CC3=C4C=CC=CC4=CC5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethoxyphenyl)-4-oxo-4-[2-(3-phenylpropanoyl)hydrazinyl]butanamide](/img/structure/B14808702.png)
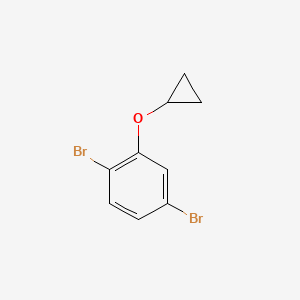

![N-(2-chlorophenyl)-4-[(2E)-2-(4-methylpentan-2-ylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B14808719.png)
![(3E)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14808724.png)
![3-[(E)-(3,4-dichlorophenyl)diazenyl]biphenyl-4-ol](/img/structure/B14808730.png)
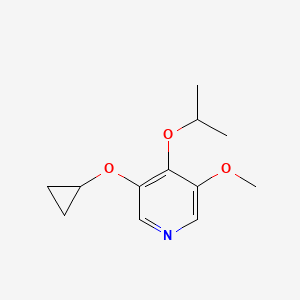
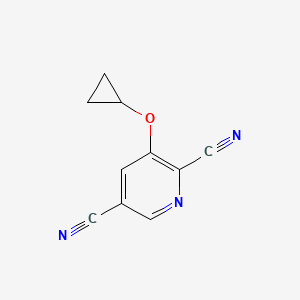
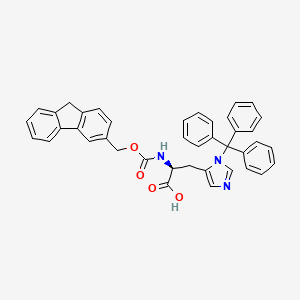
![5-amino-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14808748.png)

